1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
“1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of this compound could involve the use of different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one process for producing a similar compound involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base and hydrolyzing and decarboxylating the resultant ester .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and various sulfonyl and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, in the synthesis process mentioned earlier, the reactions involved include esterification, hydrolysis, and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the pyrrolidine ring could influence its physicochemical parameters .Scientific Research Applications
Synthesis and Chemical Properties
Efficient One-Pot Preparation Techniques : Research by Yagyu et al. (1998) demonstrates efficient one-pot preparation methods involving similar compounds, which could be relevant for synthesizing variations of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone (Yagyu et al., 1998).
Improvements in Synthesis : Liang Wen-jun (2007) discusses improved synthesis methods for related sulfonyl compounds, which could provide insights into more efficient synthesis of this compound (Liang Wen-jun, 2007).
Biological and Pharmacological Activities
Antibacterial and Antifungal Activities : A study by Kumar and Vijayakumar (2017) on arylsulfonamide-based quinolines, which are structurally similar to the compound , revealed significant antibacterial and antifungal activities (Kumar & Vijayakumar, 2017).
Inhibition of HIV-1 Replication : Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that inhibit HIV-1 replication, which might suggest potential applications of similar structures in antiviral therapies (Che et al., 2015).
Catalysis and Chemical Reactions
Efficient Organocatalysis : Singh et al. (2013) discuss the use of a pyrrolidine-based catalyst for asymmetric Michael addition, indicating potential catalytic applications for related pyrrolidine compounds (Singh et al., 2013).
Novel Synthesis Pathways : Kimbaris et al. (2004) explored new synthesis pathways involving pyrrolidinyl sulfonamides, which could inform innovative methods for synthesizing this compound (Kimbaris et al., 2004).
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets would likely involve binding to the active sites of the receptors, leading to changes in their conformation and function .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The presence of the pyrrolidine ring in the structure of this compound may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on the known biological activities of indole and pyrrolidine derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-10(15)11-4-3-5-12(8-11)21(18,19)14-7-6-13(9-14)20(2,16)17/h3-5,8,13H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYBEVTTRGDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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